2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
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Overview
Description
2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is an organic compound with a unique structure that includes a carbamoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-aminophenol with methyl 2-bromopropanoate under basic conditions to form the intermediate 2-(4-aminophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with phosgene or a suitable carbamoylating agent to introduce the carbamoyl group, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carbamoylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Carbamoylphenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenoxy)-2-methylpropanoic acid: Lacks the carbamoyl group but has similar structural features.
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid: Contains a hydroxyl group instead of a carbamoyl group.
2-(4-Methoxyphenoxy)-2-methylpropanoic acid: Features a methoxy group in place of the carbamoyl group.
Uniqueness
2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form covalent bonds with enzymes, making it a valuable tool in enzyme inhibition studies and drug development.
Properties
IUPAC Name |
2-(4-carbamoylphenoxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H2,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMOUKCVPZXKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379299 |
Source
|
Record name | 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121809-54-9 |
Source
|
Record name | 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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